molecular formula C17H19N5O6 B15138373 N6-Benzoyl-9-|A-D-arabinofuranosyladenine (hydrate)

N6-Benzoyl-9-|A-D-arabinofuranosyladenine (hydrate)

Cat. No.: B15138373
M. Wt: 389.4 g/mol
InChI Key: ANXTUYIDDMEDSP-KGEQFWMKSA-N
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Description

N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) is a chemical compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their ability to act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) involves the benzoylation of 9-β-D-arabinofuranosyladenine. The reaction typically requires the use of benzoyl chloride as the benzoylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective benzoylation at the N6 position of the adenine moiety .

Industrial Production Methods

Industrial production of N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) involves its interaction with cellular targets. As an adenosine analog, it can bind to adenosine receptors and influence various signaling pathways. This interaction can lead to the inhibition of cancer cell proliferation and induce apoptosis in cancer cells. The compound’s ability to act as a smooth muscle vasodilator is also attributed to its interaction with adenosine receptors .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N6-Benzoyl-9-β-D-arabinofuranosyladenine (hydrate) is unique due to its specific benzoylation at the N6 position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and research tool compared to other adenosine analogs .

Properties

Molecular Formula

C17H19N5O6

Molecular Weight

389.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate

InChI

InChI=1S/C17H17N5O5.H2O/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26);1H2/t10-,12?,13+,17-;/m1./s1

InChI Key

ANXTUYIDDMEDSP-KGEQFWMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O.O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O.O

Origin of Product

United States

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